2-プロピルアクリル酸

説明

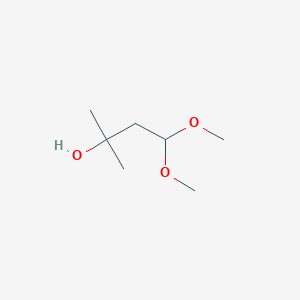

2-Propylacrylic acid is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Propylacrylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Propylacrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propylacrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

薬物送達システム

2-プロピルアクリル酸 (2-PAA) は、薬物送達システムにおける潜在的な用途について調査されています。研究者らは、ポリ (プロピルアクリル酸) /ポリ (乳酸-コ-グリコール酸) (PPAA/PLGA) ブレンドマイクロ粒子を製剤化しました。PLGA は、薬物送達担体として一般的に使用されていますが、その細胞質への送達は、酸性エンドリソソーム内での捕捉と分解によってしばしば制限されます。PPAA は、ポリエレクトロライトポリマーであり、低 pH で引き起こされる膜破壊特性を示します。 PPAA を PLGA マイクロ粒子に組み込むことで、研究者は pH 依存的な膜破壊、エンドソームからの脱出の促進、およびカプセル化されたペイロードの細胞質への送達を向上させました .

pH 応答性ポリマー

2-プロピルアクリル酸は、pH 応答性ポリマーです。pH の変化に対する応答性は、制御放出または標的送達が望まれる用途に適しています。 研究者らは、エンドリソソームまたは腫瘍ミクロ環境の酸性環境に反応できる薬物送達システムにおけるその使用を検討しています .

生物活性強化

キトサン/mRNA ナノ粒子などの他の材料との組み合わせで、2-プロピルアクリル酸 (PPAA) は、生物活性を強化するために使用されてきました。PPAA は、その膜溶解活性により、キトサンベースのナノ粒子の性能を向上させるために添加されました。 このアプローチは、細胞に送達される生物活性ペイロードの治療効果を強化することを目的としています .

ポリマーブレンドおよび複合材料

PPAA は、ポリマーブレンドおよび複合材料に組み込まれています。研究者らは、PPAA と PLGA をブレンドして、複合マイクロ粒子を作成することに成功しました。 この単純なブレンドにより、カプセル化されたペイロードの効率的な細胞質への送達が可能になり、薬物送達用途における有望な戦略となっています .

溶液挙動と自己組織化

2-プロピルアクリル酸単独に限定されませんが、無置換のポリ (アクリル酸) を含むポリ (アルキルアクリル酸) に関する研究では、その溶液挙動と自己組織化が調査されています。 これらの調査は、溶解度限界、pH 誘起コンフォメーション遷移、および荷電ポリ (アクリル酸) 誘導体の溶液における電荷反発など、さまざまなトピックを網羅しています .

生化学分析

Biochemical Properties

2-Propylacrylic acid plays a significant role in biochemical reactions, particularly in the formation of polyelectrolyte complexes. It interacts with various enzymes, proteins, and other biomolecules through electrostatic interactions. For instance, it forms complexes with chitosan, enhancing the bioactivity of chitosan/mRNA nanoparticles . Additionally, 2-Propylacrylic acid exhibits membrane lytic properties at acidic pH, which can be utilized to improve the intracellular delivery of therapeutic agents .

Cellular Effects

2-Propylacrylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to enhance the uptake and intracellular retention of peptides and other molecules by forming nano-polyplexes that facilitate endosomal escape and cytosolic delivery . This property is particularly useful in gene therapy and drug delivery applications, where efficient intracellular delivery is crucial for therapeutic efficacy .

Molecular Mechanism

The molecular mechanism of 2-Propylacrylic acid involves its ability to disrupt cellular membranes at low pH, leading to enhanced cytosolic delivery of encapsulated payloads. This disruption is achieved through the formation of polyelectrolyte complexes with other molecules, such as chitosan, which enhances their bioactivity and intracellular retention . Additionally, 2-Propylacrylic acid can modulate gene expression by facilitating the delivery of nucleic acids into the cytoplasm, where they can exert their effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Propylacrylic acid can vary over time. Its stability and degradation are influenced by factors such as pH and temperature. Studies have shown that 2-Propylacrylic acid remains stable under acidic conditions, which is essential for its membrane lytic activity . Long-term effects on cellular function have been observed, including sustained intracellular delivery and enhanced bioactivity of therapeutic agents .

Dosage Effects in Animal Models

The effects of 2-Propylacrylic acid in animal models vary with different dosages. At lower doses, it has been shown to enhance the bioactivity of therapeutic agents without causing significant toxicity . At higher doses, there may be potential adverse effects, including toxicity and inflammation. It is crucial to determine the optimal dosage to maximize therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

2-Propylacrylic acid is involved in various metabolic pathways, including those related to its biodegradation and interaction with enzymes. It is metabolized through pathways involving esterification and reduction reactions, similar to those observed in the metabolism of propionic acid . These pathways are essential for understanding the compound’s biodegradability and potential environmental impact .

Transport and Distribution

Within cells and tissues, 2-Propylacrylic acid is transported and distributed through interactions with transporters and binding proteins. Its pH-responsive properties enable it to accumulate in acidic environments, such as endosomes and lysosomes, where it can exert its membrane lytic activity . This targeted distribution is crucial for its effectiveness in drug delivery applications .

Subcellular Localization

2-Propylacrylic acid is localized in specific subcellular compartments, including endosomes and lysosomes, where it can disrupt membranes and facilitate the release of encapsulated therapeutic agents . Its localization is influenced by targeting signals and post-translational modifications that direct it to these compartments . Understanding its subcellular localization is essential for optimizing its use in therapeutic applications .

特性

IUPAC Name |

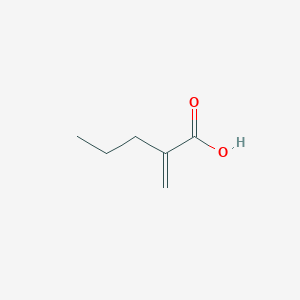

2-methylidenepentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBDGRTWECSNNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

138134-74-4 | |

| Record name | Poly(2-propylacrylic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138134-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80409072 | |

| Record name | 2-Propylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5650-75-9 | |

| Record name | 2-Propylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propylacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B1598991.png)